2-[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
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Overview
Description
2-[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a bicyclo[1.1.1]pentane core, which is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the bicyclo[1.1.1]pentane core, introduction of the difluorophenyl group, and subsequent attachment of the fluorenylmethoxycarbonyl (Fmoc) protected amino acid.
Formation of Bicyclo[1.1.1]pentane Core: This can be achieved through a [2+2] cycloaddition reaction followed by a ring-opening and closure sequence.
Introduction of Difluorophenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the difluorophenyl group to the bicyclo[1.1.1]pentane core.
Attachment of Fmoc-Protected Amino Acid: The final step involves the coupling of the Fmoc-protected amino acid to the difluorophenyl-substituted bicyclo[1.1.1]pentane using standard peptide coupling reagents like EDCI/HOBt or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation or hydride donors like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group, where nucleophiles like amines or thiols replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst, lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Amino-substituted or thio-substituted derivatives
Scientific Research Applications
2-[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a molecular probe in biological systems due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, particularly in the design of novel drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 2-[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclo[1.1.1]pentane core provides a rigid framework that can enhance binding affinity and selectivity towards these targets. The difluorophenyl group and Fmoc-protected amino acid moiety contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties, influencing its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
- 2-[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-aminoacetic acid
- 2-[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(tert-butoxycarbonylamino)acetic acid
Uniqueness
Compared to similar compounds, 2-[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid stands out due to the presence of the Fmoc-protected amino acid moiety, which can be selectively deprotected under mild conditions, allowing for further functionalization. This makes it a versatile intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
2-[3-(3,5-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23F2NO4/c29-17-9-16(10-18(30)11-17)27-13-28(14-27,15-27)24(25(32)33)31-26(34)35-12-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-11,23-24H,12-15H2,(H,31,34)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGPIXILFQRBPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C6=CC(=CC(=C6)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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